n-Isopropyl-2-methylcyclopentan-1-amine
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Overview
Description
n-Isopropyl-2-methylcyclopentan-1-amine is an organic compound with the molecular formula C9H19N. It is a cycloalkylamine, which means it contains a cyclopentane ring with an amine group attached. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-methylcyclopentan-1-amine typically involves the reduction of secondary amides. One common method is the reduction of the corresponding amide using triflic anhydride (Tf2O) for amide activation, followed by sodium borohydride (NaBH4) for reduction . This reaction is carried out under mild conditions, typically from 0°C to room temperature, and is known for its good functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize scalable and efficient synthetic routes, such as the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-2-methylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions typically involve the conversion of amides to amines, as mentioned earlier.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces primary or secondary amines.
Scientific Research Applications
n-Isopropyl-2-methylcyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in the study of biological pathways and mechanisms involving amines.
Mechanism of Action
The mechanism of action of n-Isopropyl-2-methylcyclopentan-1-amine involves its interaction with molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biological studies .
Comparison with Similar Compounds
Similar Compounds
Isopropylamine: A primary amine with a similar structure but without the cyclopentane ring.
Cyclopentylamine: Contains a cyclopentane ring but lacks the isopropyl and methyl substituents.
2-Methylcyclopentanamine: Similar structure but without the isopropyl group.
Uniqueness
n-Isopropyl-2-methylcyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring with both isopropyl and methyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
2-methyl-N-propan-2-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H19N/c1-7(2)10-9-6-4-5-8(9)3/h7-10H,4-6H2,1-3H3 |
InChI Key |
ODAOCOYYEIRELX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC(C)C |
Origin of Product |
United States |
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